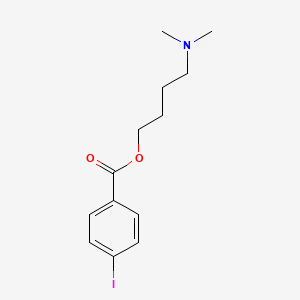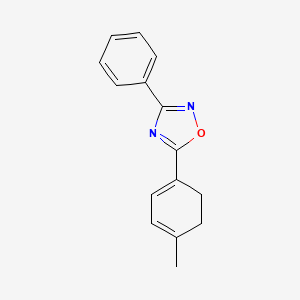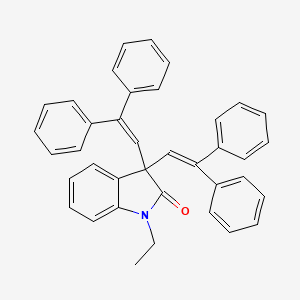![molecular formula C19H20N4O3 B14202918 4(3H)-Quinazolinone, 3-[3-(diethylamino)phenyl]-2-methyl-6-nitro- CAS No. 834881-82-2](/img/structure/B14202918.png)
4(3H)-Quinazolinone, 3-[3-(diethylamino)phenyl]-2-methyl-6-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(Diethylamino)phenyl)-2-methyl-6-nitroquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a diethylamino group, a nitro group, and a quinazolinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Diethylamino)phenyl)-2-methyl-6-nitroquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Amination: The diethylamino group is introduced via amination reactions, often using diethylamine and suitable catalysts.
Cyclization: The formation of the quinazolinone core is achieved through cyclization reactions, which may involve the use of formamide or other suitable reagents.
Industrial Production Methods
In an industrial setting, the production of 3-(3-(Diethylamino)phenyl)-2-methyl-6-nitroquinazolin-4(3H)-one may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(Diethylamino)phenyl)-2-methyl-6-nitroquinazolin-4(3H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, using oxidizing agents like potassium permanganate.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Substitution: Introduction of various substituents such as halogens, alkyl groups, or other functional groups.
Aplicaciones Científicas De Investigación
3-(3-(Diethylamino)phenyl)-2-methyl-6-nitroquinazolin-4(3H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Material Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-(Diethylamino)phenyl)-2-methyl-6-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group can facilitate binding to active sites, while the nitro group may participate in redox reactions. The quinazolinone core provides structural stability and contributes to the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Diethylamino)phenol: Shares the diethylamino group but lacks the quinazolinone core.
2-Methyl-6-nitroquinazolin-4(3H)-one: Similar quinazolinone structure but without the diethylamino group.
4-Nitroquinazoline: Contains the nitro group and quinazoline core but lacks the diethylamino and methyl groups.
Uniqueness
3-(3-(Diethylamino)phenyl)-2-methyl-6-nitroquinazolin-4(3H)-one is unique due to the combination of its functional groups and the quinazolinone core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
834881-82-2 |
|---|---|
Fórmula molecular |
C19H20N4O3 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
3-[3-(diethylamino)phenyl]-2-methyl-6-nitroquinazolin-4-one |
InChI |
InChI=1S/C19H20N4O3/c1-4-21(5-2)14-7-6-8-15(11-14)22-13(3)20-18-10-9-16(23(25)26)12-17(18)19(22)24/h6-12H,4-5H2,1-3H3 |
Clave InChI |
UQSONFQAXMGQIO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=CC(=C1)N2C(=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid](/img/structure/B14202840.png)
![2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide](/img/structure/B14202844.png)
![(6-Chloro-1H-indol-3-yl)[4-(4-nitrophenyl)piperidin-1-yl]methanone](/img/structure/B14202852.png)
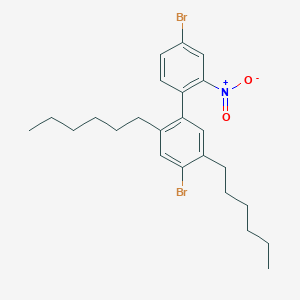
![Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl-](/img/structure/B14202863.png)
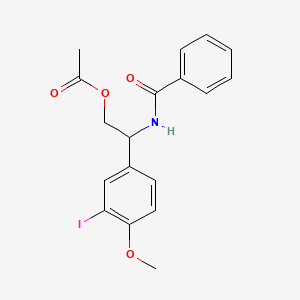
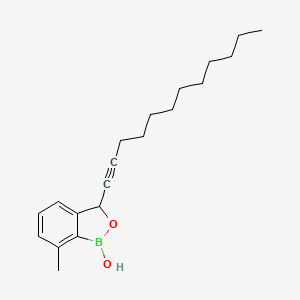
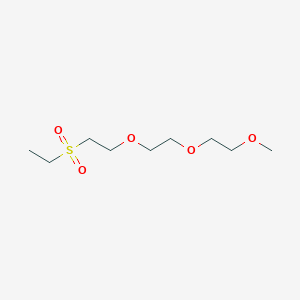
![Methyl {4-[2-([1,1'-biphenyl]-2-yl)ethenyl]phenyl}acetate](/img/structure/B14202887.png)

